3-(Methylphosphinico)propionic acid

Catalog No.
S587894
CAS No.
15090-23-0
M.F
C4H9O4P
M. Wt
152.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylphosphinico)propionic acid

CAS Number

15090-23-0

Product Name

3-(Methylphosphinico)propionic acid

IUPAC Name

3-[hydroxy(methyl)phosphoryl]propanoic acid

Molecular Formula

C4H9O4P

Molecular Weight

152.09 g/mol

InChI

InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8)

InChI Key

QXFUBAAEKCHBQY-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(Hydroxymethylphosphinyl)propanoic Acid-d3 Sodium Salt; (2-Carboxyethyl)methylphosphinic Acid-d3 Sodium; MPP-d3 Sodium; MPPA-d3 Sodium; Methylphosphinicopropionic Acid-d3 Sodium;

Canonical SMILES

CP(=O)(CCC(=O)O)O

The exact mass of the compound 3-(Hydroxymethylphosphinyl)propionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

3-(Methylphosphinico)propionic acid (CAS 15090-23-0) is a highly versatile organophosphorus compound that serves two distinct, critical industrial roles. In polymer manufacturing, it is widely known as CEMPA, a reactive, non-halogenated flame-retardant monomer copolymerized into polyesters (such as PET) and polyamides to produce inherently fire-resistant textiles and plastics. In the agricultural and environmental testing sectors, it is designated as MPP (or 3-MPPA), the primary stable degradation metabolite of the herbicide glufosinate-ammonium. For industrial buyers, its value lies in its high phosphorus mass fraction and reactive carboxylic/phosphinic functional groups, which allow seamless integration into condensation polymerization workflows without the toxic emissions associated with traditional halogenated additives. For analytical laboratories, high-purity neat or stable-isotope-labeled standards of this compound are indispensable for regulatory compliance in pesticide residue quantification [1].

Substituting 3-(Methylphosphinico)propionic acid with generic additive flame retardants or closely related reactive monomers introduces severe performance and processability trade-offs. Non-reactive additive flame retardants (like traditional phosphates or metal oxides) tend to migrate or leach over time, degrading the long-term fire resistance of the polymer and causing surface blooming. While the closest reactive analog, 2-carboxyethyl(phenyl)phosphinic acid (CEPPA), is frequently used, its bulky phenyl group and lower phosphorus mass fraction require higher monomer feed rates to achieve equivalent flame retardancy. This higher loading disrupts the polymer chain regularity, leading to depressed melt strength, lower crystallinity, and compromised viscoelasticity during high-speed melt spinning[1]. In analytical workflows, failing to procure the exact MPP standard and relying solely on the parent glufosinate molecule leads to severe underreporting of environmental persistence, resulting in failed regulatory audits and non-compliant agricultural exports.

Phosphorus Mass Efficiency and Monomer Feed Optimization

When formulating inherently flame-retardant polyesters, the mass fraction of phosphorus delivered by the comonomer directly dictates the required loading level. 3-(Methylphosphinico)propionic acid (CEMPA) possesses a molecular weight of 152.09 g/mol, yielding a theoretical phosphorus content of approximately 20.4 wt%. In contrast, the widely used analog 2-carboxyethyl(phenyl)phosphinic acid (CEPPA, MW 214.16 g/mol) provides only 14.5 wt% phosphorus [1]. To achieve a target 0.6 wt% phosphorus incorporation in a PET backbone, formulators must use significantly less CEMPA by mass compared to CEPPA. This reduced comonomer demand minimizes the stoichiometric disruption of the primary terephthalic acid/ethylene glycol feed, preserving the overall economics and reaction kinetics of the polycondensation process.

Evidence DimensionPhosphorus mass fraction
Target Compound Data~20.4 wt% P (CEMPA)
Comparator Or Baseline~14.5 wt% P (CEPPA)
Quantified DifferenceCEMPA delivers ~40% more phosphorus per unit mass.
ConditionsTheoretical elemental composition for reactive comonomer selection.

Allows polymer manufacturers to achieve target UL-94 or LOI ratings using lower comonomer feed rates, reducing raw material costs and formulation bulk.

Preservation of Polymer Chain Regularity and Melt Processability

The integration of reactive flame retardants inevitably impacts the thermomechanical properties of the host polymer. The methyl substituent on the phosphinic center of CEMPA exerts significantly lower steric hindrance compared to the bulky phenyl ring of CEPPA or the rigid phenanthrene structure of DOPO derivatives [1]. Because less CEMPA is required (due to its high P-content) and its spatial footprint is smaller, the resulting copolyester retains a higher degree of chain regularity. This translates to a smaller depression in the glass transition temperature (Tg) and melting point (Tm), maintaining the melt strength required for high-speed fiber spinning. Polymers heavily loaded with bulkier analogs often suffer from increased viscoelastic sensitivity to temperature, leading to fiber breakage and dripping during extrusion.

Evidence DimensionSteric bulk and impact on polymer rheology
Target Compound DataMethyl group (minimal steric disruption, maintains melt strength)
Comparator Or BaselinePhenyl group in CEPPA / DOPO derivatives (bulky, disrupts chain packing)
Quantified DifferenceLower Tg/Tm depression and higher sustained melt viscosity for CEMPA-modified polyesters.
ConditionsHigh-temperature melt spinning of modified PET/PBT fibers.

Ensures that the transition to flame-retardant grades does not force a downgrade in mechanical performance or manufacturing line speeds.

Dual-Phase Flame Retardancy vs. Physical Barriers

3-(Methylphosphinico)propionic acid operates via a highly efficient dual-phase flame retardant mechanism. During combustion, it not only promotes catalytic carbonization in the condensed phase (forming a protective char layer) but also releases PO· radicals into the vapor phase to scavenge H· and OH· flame propagating radicals [1]. In contrast, common metal oxide additives (e.g., Al2O3, ZnO) act almost exclusively as physical barriers and heat sinks in the condensed phase. The active radical-quenching capability of CEMPA-derived polymers allows them to achieve a UL-94 V-0 rating and Limiting Oxygen Index (LOI) values exceeding 27% at lower overall loadings, effectively preventing the hazardous melt-dripping that accelerates fire spread in unmodified polyesters.

Evidence DimensionFlame inhibition mechanism and efficiency
Target Compound DataDual-phase (vapor radical scavenging + condensed charring)
Comparator Or BaselineMetal oxides / mineral fillers (condensed phase physical barrier only)
Quantified DifferenceFaster self-extinguishing times and prevention of melt-dripping at lower equivalent loadings.
ConditionsUL-94 vertical burn test and LOI testing of modified polymer matrices.

Critical for producing lightweight, high-performance textiles and plastics where heavy mineral filler loadings would unacceptably degrade material properties.

Regulatory Marker Stability for Herbicide Residue Analysis

In agricultural and environmental testing, 3-(Methylphosphinico)propionic acid (MPP) is the mandatory analytical target for assessing glufosinate-ammonium exposure. Glufosinate dissipates rapidly in soil, exhibiting a half-life of approximately 2.3 to 2.9 days before degrading primarily into MPP [1]. Because MPP is significantly more stable and resistant to further enzymatic hydrolysis, relying on the parent glufosinate compound for residue analysis leads to massive under-quantification of environmental persistence. Procuring high-purity MPP analytical standards enables laboratories using GC-FPD or LC-MS/MS to accurately quantify the true long-term residue footprint, ensuring compliance with stringent Maximum Residue Limits (MRLs) set by global food safety authorities.

Evidence DimensionEnvironmental half-life and analytical marker reliability
Target Compound DataMPP (highly stable, persistent degradation product)
Comparator Or BaselineGlufosinate-ammonium (parent compound, half-life ~2.3-2.9 days)
Quantified DifferenceMPP provides a stable, long-term quantification target whereas the parent compound rapidly disappears.
ConditionsSoil dissipation and crop residue testing workflows.

Essential for ISO-accredited laboratories to avoid false-negative residue reports and ensure legal compliance for agricultural exports.

Synthesis of Inherently Flame-Retardant Textiles (Trevira CS equivalents)

Driven by its high phosphorus mass efficiency and minimal steric disruption (as detailed in Section 3), CEMPA is the comonomer of choice for producing flame-retardant PET fibers. It is copolymerized directly into the polyester backbone, ensuring permanent, wash-resistant fire protection without compromising the high-speed melt spinning processability required for commercial textile manufacturing [1].

Halogen-Free Engineering Plastics for Electronics

The dual-phase flame retardant action of CEMPA makes it ideal for formulating polyamides and polyesters used in electronic casings and connectors. By achieving UL-94 V-0 ratings without the use of brominated or chlorinated additives, manufacturers can meet strict RoHS and WEEE environmental directives while maintaining the dimensional stability and mechanical strength of the plastic parts [2].

Accredited Pesticide Residue Testing (MRL Compliance)

Because the parent herbicide glufosinate degrades rapidly, accredited analytical laboratories must use 3-(Methylphosphinico)propionic acid (MPP) standards to accurately quantify environmental and crop residues. High-purity MPP is utilized in GC-MS and LC-MS/MS workflows to ensure agricultural products meet global food safety regulations and export requirements [3].

Development of Novel Polymeric Flame Retardant Additives

Beyond direct copolymerization, CEMPA is used as a precursor to synthesize oligomeric or polymeric flame retardant additives (e.g., polyphosphonates). Its reactive carboxylic and phosphinic groups allow for the creation of customized, non-migrating additives that can be blended into polycarbonates or epoxy resins, leveraging its high phosphorus content for superior fire resistance [4].

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

152.02384576 Da

Monoisotopic Mass

152.02384576 Da

Heavy Atom Count

9

UNII

7121F28V50

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15090-23-0

Wikipedia

3-(hydroxymethylphosphinyl)propionic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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